molecular formula C7H15N3S B2948871 5-Tert-butyl-1,3,5-triazinane-2-thione CAS No. 2669-96-7

5-Tert-butyl-1,3,5-triazinane-2-thione

Cat. No.: B2948871
CAS No.: 2669-96-7
M. Wt: 173.28
InChI Key: KFHMIFDHPDEVCW-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C7H15N3S and a molecular weight of 173.2791 g/mol . It belongs to the class of triazinanes, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a tert-butyl group attached to the triazinane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3,5-triazinane-2-thione typically involves the reaction of tert-butylamine with carbon disulfide and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Carbon disulfide} + \text{Formaldehyde} \rightarrow \text{this compound} ]

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Tert-butyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane or interfere with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-1,3,5-triazinane-2-thione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

5-tert-butyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-7(2,3)10-4-8-6(11)9-5-10/h4-5H2,1-3H3,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHMIFDHPDEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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